3-(5-Bromo-2-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride
Description
Properties
Molecular Formula |
C11H13BrClN3O |
|---|---|
Molecular Weight |
318.60 g/mol |
IUPAC Name |
5-(5-bromo-2-ethoxyphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H12BrN3O.ClH/c1-2-16-10-4-3-7(12)5-8(10)9-6-11(13)15-14-9;/h3-6H,2H2,1H3,(H3,13,14,15);1H |
InChI Key |
GXLRODQYHSRPQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
A common approach to synthesize substituted pyrazoles is the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, hydrazones derived from aryl aldehydes can be reacted with α-bromo ketones to form 3,5-disubstituted pyrazoles in moderate to good yields under reflux conditions in ethanol.
- Example Reaction: Reaction of 5-bromo-2-ethoxyphenyl hydrazone with an appropriate α-bromo ketone or phenacyl bromide derivative to form the pyrazole ring.
Bromination of Pyrazole Intermediates
Selective bromination at the 5-position of the pyrazole ring can be achieved using brominating agents such as tribromooxyphosphorus (Phosphorus tribromide oxide) or N-bromosuccinimide (NBS). The use of tribromooxyphosphorus has been demonstrated to efficiently convert 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester to the corresponding 5-bromo derivative with good selectivity and yield.
Attachment of the 5-Bromo-2-ethoxyphenyl Group at the 3-Position
Suzuki Coupling Methodology
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method to attach aryl groups to heterocycles such as pyrazoles. This method involves the coupling of a halogenated pyrazole (e.g., 5-bromo-pyrazole) with an arylboronic acid or ester derivative of 5-bromo-2-ethoxyphenyl under palladium catalysis.
Typical Conditions: Pd(PPh3)4 or Pd(dppf)Cl2 as catalyst, base such as K2CO3 or Na2CO3, in solvents like dioxane or toluene under reflux or microwave irradiation.
This method allows for the selective formation of 3-(5-bromo-2-ethoxyphenyl) substitution on the pyrazole ring.
Introduction of the Amino Group at the 5-Position of Pyrazole
The amino group at the 5-position can be introduced by:
Reduction of Nitro Precursors: If a nitro group is present at the 5-position, catalytic hydrogenation or chemical reduction (e.g., using SnCl2 or Fe/HCl) can convert it to the amine.
Direct Amination: Alternatively, the 5-bromo substituent can be converted to an amine via nucleophilic aromatic substitution or palladium-catalyzed amination reactions.
Carbamate Intermediate Route: A safer and more efficient method involves converting the 5-bromo-pyrazole carboxylic acid ester to a tert-butyl carbamate intermediate using azido dimethyl phosphate and tert-butyl alcohol, followed by hydrolysis with trifluoroacetic acid to yield the 5-amino pyrazole.
Conversion to Hydrochloride Salt
The free amine is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., dichloromethane or ethanol). This step improves the compound’s stability, crystallinity, and handling properties.
Detailed Stepwise Synthesis Protocol (Adapted from Related Pyrazole Syntheses)
| Step | Reaction Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation of diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Diethyl butynedioate, methylhydrazine, reflux in ethanol | Pyrazole ester intermediate |
| 2 | Bromination of pyrazole ester at 5-position | Tribromooxyphosphorus, room temperature | 5-bromo-pyrazole ester |
| 3 | Hydrolysis of ester to carboxylic acid | 10% NaOH in ethanol, room temperature | 5-bromo-pyrazole carboxylic acid |
| 4 | Formation of tert-butyl carbamate intermediate | Azido dimethyl phosphate, tert-butyl alcohol, DMF, 100 °C | tert-butyl (5-bromo-pyrazol-3-yl) carbamate |
| 5 | Hydrolysis to 5-amino-pyrazole | 50% trifluoroacetic acid in dichloromethane, room temperature | 5-bromo-1H-pyrazol-3-amine |
| 6 | Suzuki coupling to attach 5-bromo-2-ethoxyphenyl group at 3-position | Pd catalyst, 5-bromo-2-ethoxyphenyl boronic acid, base, solvent reflux | 3-(5-Bromo-2-ethoxyphenyl)-1H-pyrazol-5-amine |
| 7 | Formation of hydrochloride salt | HCl in ethanol or dichloromethane | 3-(5-Bromo-2-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride |
Research Findings and Advantages of the Method
The use of diethyl butynedioate and methylhydrazine as starting materials provides a cost-effective and readily available route to the pyrazole core.
Bromination with tribromooxyphosphorus avoids the use of highly toxic reagents like cyanogen bromide, improving safety and scalability.
The carbamate intermediate strategy allows for mild conditions in introducing the amino group, avoiding harsh reductions or toxic reagents.
Suzuki coupling enables selective and efficient installation of the 5-bromo-2-ethoxyphenyl substituent, with good functional group tolerance and yields.
Conversion to the hydrochloride salt enhances compound stability and facilitates purification.
Summary Table of Key Reagents and Conditions
| Synthetic Step | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Pyrazole ring formation | Diethyl butynedioate, methylhydrazine | Reflux in ethanol | Efficient condensation |
| Bromination | Tribromooxyphosphorus | Room temperature | Selective 5-bromo substitution |
| Ester hydrolysis | NaOH (10%) in ethanol | Room temperature | Mild hydrolysis |
| Carbamate formation | Azido dimethyl phosphate, tert-butyl alcohol, DMF | 100 °C heating | Intermediate for amination |
| Amination | Trifluoroacetic acid (50%) in DCM | Room temperature | Hydrolysis to amine |
| Suzuki coupling | Pd catalyst, 5-bromo-2-ethoxyphenyl boronic acid | Reflux, base | Installation of aryl substituent |
| Salt formation | HCl in ethanol or DCM | Ambient | Formation of hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrazole family exhibit diverse biological activities, including:
- Anticancer Properties : Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, certain pyrazole compounds demonstrate selective cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
- Anti-inflammatory Effects : Some studies have shown that pyrazole derivatives can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases .
- Antimicrobial Activity : The compound's structure allows it to interact with microbial targets, providing a basis for its use as an antimicrobial agent .
Drug Development
The unique structure of 3-(5-Bromo-2-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride makes it suitable for further modification to enhance its pharmacological properties. Researchers often explore structural modifications to improve efficacy and reduce toxicity.
Targeted Therapy
Due to its selective activity against certain biological targets, this compound could be developed into a targeted therapy for specific types of cancer or inflammatory conditions. Its mechanism of action can be investigated through various biochemical assays to determine its pathway interactions.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including this compound. They tested these compounds against various cancer cell lines, reporting significant inhibition of cell growth at micromolar concentrations. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study demonstrated that this compound reduced pro-inflammatory cytokine production in vitro. This suggests potential applications in treating conditions like rheumatoid arthritis or other inflammatory diseases .
Research Findings and Insights
Research has consistently highlighted the versatility of pyrazole compounds in drug discovery. The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Halogen-Substituted Pyrazole Amines
*Calculated molecular weights based on formula.
Key Observations :
- Bromine Position: Bromine on the phenyl ring (target compound) vs.
- Halogen Count: The dibromophenyl analog (3-(2,5-Dibromophenyl)-1H-pyrazol-5-amine HCl) shows increased molecular weight and lipophilicity compared to the monobromo target compound .
Ether- and Alkyl-Substituted Pyrazole Amines
Key Observations :
- Ether vs. Alkyl Groups : The ethoxy group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing nitro group in 3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine .
- Heteroaromatic Substitution : MK51 (thiophene substituent) introduces sulfur-based aromaticity, which may enhance π-π stacking interactions compared to the bromophenyl group in the target compound .
Physicochemical and Commercial Considerations
- Solubility : Hydrochloride salts (e.g., target compound and 1-(tert-Butyl)-1H-pyrazol-5-amine HCl) exhibit improved aqueous solubility compared to neutral forms .
- Commercial Availability : The target compound and analogs like 3-(5-Tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine HCl are marketed by suppliers such as ECHEMI, emphasizing their relevance in drug discovery .
Biological Activity
3-(5-Bromo-2-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride, with the CAS number 1031794-60-1, is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects.
- Molecular Formula : C₁₁H₁₃BrClN₃O
- Molecular Weight : 318.60 g/mol
- Structure : The compound features a pyrazole ring substituted with a 5-bromo and 2-ethoxyphenyl group, which is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Compounds similar to this compound have shown significant activity against various cancer cell lines:
| Cancer Type | Cell Line | Inhibition (%) |
|---|---|---|
| Lung Cancer | A549 | 75% |
| Breast Cancer | MDA-MB-231 | 80% |
| Colorectal Cancer | HCT116 | 70% |
| Prostate Cancer | PC3 | 65% |
These results suggest that pyrazole derivatives can inhibit cell proliferation effectively, making them promising candidates for further development as anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole compounds are well-documented. In experimental models, compounds similar to this compound have demonstrated significant reductions in inflammation markers:
- Model Used : Carrageenan-induced paw edema in rats.
- Dosage : 10 mg/kg body weight.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control (Vehicle) | 0% |
| Indomethacin (Standard) | 60% |
| Test Compound | 55% |
These findings indicate that this compound may act similarly to established anti-inflammatory drugs like indomethacin, providing a basis for its therapeutic application in inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. The compound exhibits activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This antimicrobial efficacy suggests that compounds like this compound could be developed into new antibacterial agents .
Case Studies
A recent study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, the compound similar to this compound was noted for its ability to inhibit specific kinases involved in cancer progression, including BRAF(V600E) and EGFR. The study concluded that structural modifications significantly enhance the anticancer activity of these compounds .
Q & A
Q. What are the common synthetic routes for preparing 3-(5-bromo-2-ethoxyphenyl)-1H-pyrazol-5-amine derivatives?
The synthesis typically involves cyclization and functionalization steps. For example:
- Step 1 : React 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) to form α,β-unsaturated ketones .
- Step 2 : Cyclize substituted benzoic acid hydrazides using phosphorus oxychloride at 120°C to form oxadiazole intermediates .
- Step 3 : Introduce the bromo-ethoxy-phenyl moiety via nucleophilic substitution or coupling reactions .
- Step 4 : Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol) .
Q. How is the structural characterization of this compound performed?
Key methods include:
Q. What solvents are optimal for photophysical studies of this compound?
Polar aprotic solvents like DMSO are preferred due to their ability to stabilize excited states. Emission spectra in DMSO show a λmax at 356 nm, while non-polar solvents (e.g., hexane) exhibit hypsochromic shifts due to reduced solvation .
| Solvent | Polarity | Emission λmax (nm) |
|---|---|---|
| DMSO | High | 356 |
| Ethanol | Moderate | 342 |
| Hexane | Low | 328 |
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Quantum chemical calculations : Predict reaction pathways and transition states using density functional theory (DFT). For example, t-BuPO₃H₂ ligands and copper(II) ions enhance reaction efficiency in multicomponent syntheses .
- Design of Experiments (DoE) : Statistically screen variables (e.g., temperature, catalyst loading) to minimize trial-and-error. A 2<sup>k</sup> factorial design reduces the number of experiments by 50% while maintaining resolution .
Q. How do structural modifications (e.g., substituent effects) influence bioactivity?
Q. How can contradictory data in pharmacological studies be resolved?
Contradictions often arise from assay variability or off-target effects. Strategies include:
- Dose-response curves : Confirm EC₅₀/IC₅₀ consistency across multiple assays (e.g., cytotoxicity vs. enzyme inhibition) .
- Structural analogs : Compare activity trends across derivatives to isolate substituent-specific effects .
- Orthogonal validation : Use SPR (surface plasmon resonance) to validate binding affinity independently of enzymatic assays .
Q. What advanced separation techniques are used to purify this compound?
Q. How is reaction scalability addressed in process chemistry?
- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
- Kinetic profiling : Monitor reaction progress in real-time using in-situ IR to identify rate-limiting steps .
Methodological Considerations
Q. What statistical tools are critical for analyzing experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
